

An In-depth Technical Guide to the Thermochemical Properties of Selenium Tetrafluoride

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Compound of Interest

Compound Name: *Selenium tetrafluoride*

Cat. No.: *B082031*

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Introduction

Selenium tetrafluoride (SeF_4) is a colorless, fuming liquid at room temperature and a versatile fluorinating agent in organic synthesis. A thorough understanding of its thermochemical properties is paramount for its safe handling, application in chemical reactions, and for computational modeling of selenium-containing compounds. This technical guide provides a comprehensive overview of the known thermochemical data for SeF_4 , details generalized experimental protocols for their determination, and illustrates the relationships between these properties and their measurement techniques.

Core Thermochemical Properties

The thermochemical properties of a substance provide critical insights into its stability, reactivity, and energy content. For **selenium tetrafluoride**, these properties are essential for predicting its behavior in various chemical environments and for designing synthetic routes.

Data Presentation

The following tables summarize the available quantitative thermochemical data for **selenium tetrafluoride**. It is important to note that while some properties have been experimentally

determined, others, particularly the standard enthalpy of formation, standard molar entropy, and heat capacity, have limited available experimental data in the public domain.

Table 1: Physical and Phase Transition Properties of **Selenium Tetrafluoride**

Property	Value	Units	State	Reference
Melting Point	-13.2	°C	Solid-Liquid	[1]
259.95	K			
Boiling Point	101	°C	Liquid-Gas	[1]
374.15	K			
Enthalpy of Vaporization (ΔH_{vap})	46.4	kJ/mol	Liquid-Gas	[2]
Enthalpy of Fusion (ΔH_{fus})	Data not available	kJ/mol	Solid-Liquid	

Table 2: Thermodynamic Properties of **Selenium Tetrafluoride**

Property	Value	Units	State	Reference
Standard Enthalpy of Formation (ΔH_f°)	Experimental data not available	kJ/mol	Gas/Liquid	
Standard Molar Entropy (S°)	Experimental data not available	J/(mol·K)	Gas/Liquid	
Heat Capacity (C_p)	Experimental data not available	J/(mol·K)	Gas/Liquid	

Table 3: Vapor Pressure of **Selenium Tetrafluoride**

Temperature (°C)	Temperature (K)	Vapor Pressure (mmHg)	Reference
95	368.15	522	[3]
105	378.15	757	[3]

Experimental Protocols

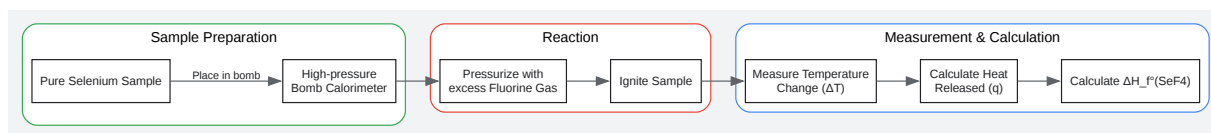
The determination of thermochemical properties relies on precise calorimetric and spectroscopic measurements. While specific experimental details for **selenium tetrafluoride** are not widely published, the following sections describe the general methodologies employed for such determinations.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) of a compound is typically determined using reaction calorimetry. For a reactive compound like **selenium tetrafluoride**, this would involve measuring the heat released or absorbed in a reaction where SeF_4 is either a reactant or a product, and the enthalpies of formation of all other species are known.

A common method is fluorine bomb calorimetry.

Experimental Workflow: Fluorine Bomb Calorimetry



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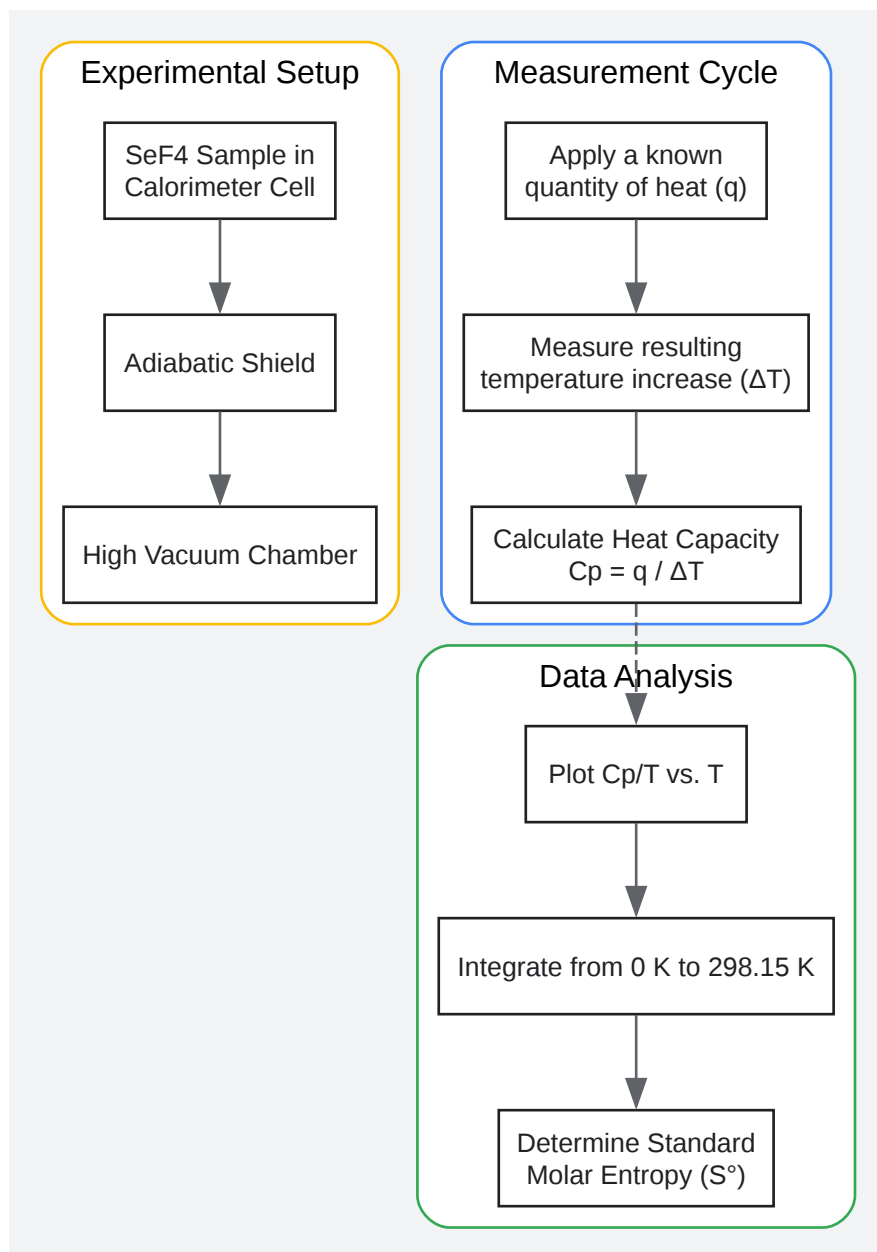
Caption: Workflow for determining the enthalpy of formation of SeF_4 using fluorine bomb calorimetry.

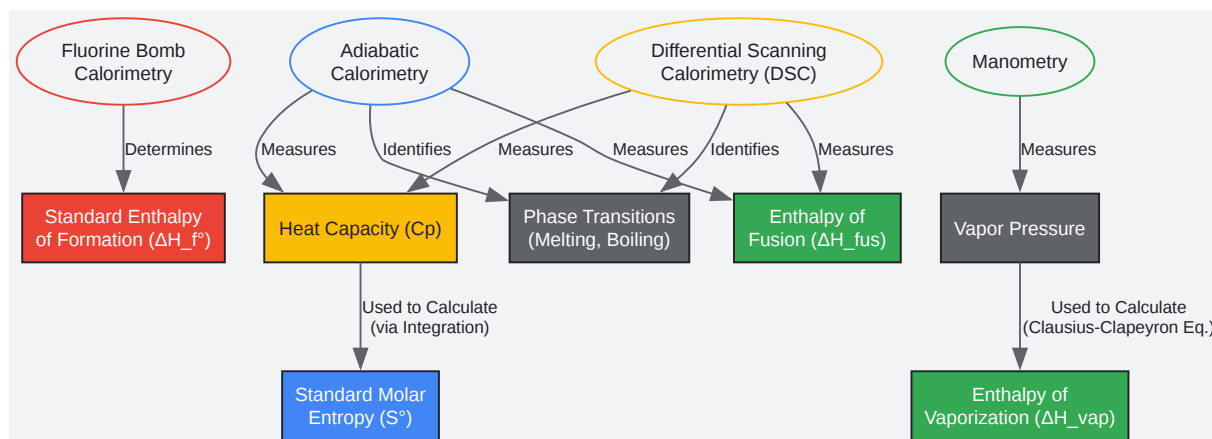
- **Sample Preparation:** A precisely weighed sample of pure elemental selenium is placed in a robust, corrosion-resistant bomb calorimeter.
- **Reaction Initiation:** The bomb is sealed and pressurized with an excess of pure fluorine gas. The reaction is initiated by electrical ignition.
- **Calorimetry:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored precisely before and after the reaction.
- **Calculation:** The heat of reaction is calculated from the temperature change of the calorimeter system. By applying Hess's Law and knowing the heat of formation of any side products, the standard enthalpy of formation of **selenium tetrafluoride** can be determined.

Determination of Heat Capacity and Entropy

The heat capacity (C_p) of a substance is determined by measuring the amount of heat required to raise its temperature by a specific amount. The standard molar entropy (S°) is then calculated from the heat capacity data from near absolute zero up to the standard temperature, incorporating the entropies of any phase transitions. Adiabatic calorimetry is a highly accurate technique for these measurements.

Experimental Workflow: Adiabatic Calorimetry





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